molecular formula C7H4ClFO2 B126250 2-Chloro-4-fluorobenzoic acid CAS No. 2252-51-9

2-Chloro-4-fluorobenzoic acid

Cat. No. B126250
CAS RN: 2252-51-9
M. Wt: 174.55 g/mol
InChI Key: GRPWQLDSGNZEQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Chloro-4-fluorobenzoic acid can be synthesized from m-chloroaniline . The method comprises the following steps: realizing amino protection through 2-(trimethylsilyl)ethoxymethyl chloride; realizing formylation through a Vilsmeier-Haack reaction; oxidizing to obtain carboxylic acid; performing hydrogenation reduction of nitro; and performing a fluorination reaction to obtain 2-chloro-4-fluorobenzoic acid .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-fluorobenzoic acid is C7H4ClFO2 . Its average mass is 174.557 Da and its monoisotopic mass is 173.988388 Da .


Chemical Reactions Analysis

2-Chloro-4-fluorobenzoic acid has been used in the preparation of 2-(2-chloro-4-fluorophenyl)-benzothiazole . It has also been reported to form hydrogen bonded complexes with benzoylhydrazine-based azobenzene compound .


Physical And Chemical Properties Analysis

2-Chloro-4-fluorobenzoic acid is a solid substance . It has a melting point of 181-183 °C . It is soluble in 95% ethanol at a concentration of 50 mg/mL .

Scientific Research Applications

1. Charge Density Analysis in Molecular Crystals

2-Chloro-4-fluorobenzoic acid has been utilized in experimental charge density distribution studies. High-resolution X-ray diffraction data collected at 100 K revealed short Cl···F interactions in 2-chloro-4-fluorobenzoic acid. This study enhances understanding of intermolecular interactions in molecular crystals, particularly the nature of Cl···F interactions (Hathwar & Row, 2011).

2. Synthesis of Fluazolate

The synthesis of fluazolate, an organic compound, involves 2-chloro-4-fluorobenzoic acid as a starting material. This compound is key in regioselective [3+2] cyclocondensation and nucleophilic substitution-cyclization strategies, demonstrating its utility in complex organic synthesis processes (Hsieh, Lin, & Kuo, 2016).

3. Building Block for Solid-Phase Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, serves as a multireactive building block for the preparation of substituted nitrogenous heterocycles, highlighting the potential of halogenated benzoic acids in heterocyclic oriented synthesis (Křupková, Funk, Soural, & Hlaváč, 2013).

4. Vibrational Spectra and NLO Analysis

Studies involving 2-chloro-6-fluorobenzoic acid, a variant of 2-chloro-4-fluorobenzoic acid, have been conducted to understand its vibrational spectra, non-linear optical (NLO) properties, and HOMO-LUMO analyses. This research offers insights into the electronic properties and potential applications of such compounds in materials science (Kumar, Arivazhagan, & Thangaraju, 2015).

5. Photochemistry in a Xenon Matrix

2-Chloro-6-fluorobenzoic acid has been analyzed using FTIR spectroscopy in a xenon matrix at low temperatures. This study helps in understanding the photochemical behavior of halogenated benzoic acids under specific conditions (Kuş, 2017).

6. Degradation by Bacteria

The degradation of compounds related to 2-chloro-4-fluorobenzoic acid, like fluorobiphenyl, by specific bacteria has been studied. This research is significant for understanding biodegradation processes and the environmental impact of such compounds (Murphy, Quirke, & Balogun, 2008).

Safety And Hazards

2-Chloro-4-fluorobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

2-Chloro-4-fluorobenzoic acid may be used in the synthesis of furosemide , 4′-chloro-2′-fluoroacetophenone , novel herbicidal isoxazolecarboxamides , and the preparation of potential liquid crystals .

properties

IUPAC Name

2-chloro-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPWQLDSGNZEQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177038
Record name 2-Chloro-4-fluorobenzoic acid
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Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluorobenzoic acid

CAS RN

2252-51-9
Record name 2-Chloro-4-fluorobenzoic acid
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Record name Benzoic acid, 2-chloro-4-fluoro-
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Record name Benzoic acid, 2-chloro-4-fluoro-
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Record name 2-Chloro-4-fluorobenzoic acid
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Record name 2-chloro-4-fluorobenzoic acid
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Synthesis routes and methods I

Procedure details

2.1 g (20 mmol) of acetic anhydride were added dropwise at 0° C. to a mixture of 2.0 g (8 mmol) of 2-chloro-4-fluoro-4'-methylbenzophenone, 9.9 g (0.07 mol) of disodium hydrogenphosphate and 3.8 g (40 mmol) of urea/hydrogen peroxide adduct in 50 ml of dichloromethane. The resulting mixture was then allowed to warmup to room temperature. After 12 h at 20° C., it was neutralized with sodium hydrogencarbonate solution and the aqueous phase was subsequently extracted with dichloromethane. The solvent was then distilled off from the organic phase under vacuum. 50 g of 70% sulfuric acid were added to the residue (2.5 g, containing ca. 80% of phenyl 2-chloro-4-fluorobenzoate) and the mixture was heated for 6 h at the boiling point. Dilution of the cooled mixture, extraction with methyl tert-butyl ether, drying, removal of the solvent and recrystallization of the crude product from water gives 1.0 g (5.7 mmol, 72%) of 2-chloro-4-fluorobenzoic acid in the form of a colorless powder (m.p. 182°-186° C.).
[Compound]
Name
powder
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
2-chloro-4-fluoro-4'-methylbenzophenone
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

12.4 g (0.05 mol) of 2-chloro-4-fluoro-4'-methylbenzophenone in 30 ml of tetrahydrofuran were added dropwise to a solution of 19.0 g (0.1 mol) of toluene-4-sulfonic acid hydrate and 3.8 g (0.1 mol) of 90% hydrogen peroxide in 100 ml of tetrahydrofuran. The mixture was subsequently stirred for 12 h at 20° C. and then diluted with 100 g of water. Further processing as described in Example 22 gave 7.6 g (43.5 mmol, 87%) of 2-chloro-4-fluorobenzoic acid (m.p. 181°-186° C.).
Name
2-chloro-4-fluoro-4'-methylbenzophenone
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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Quantity
100 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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